2,2,2-Trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate
Description
This compound is a trifluoroethyl carbamate derivative featuring a 1-cyanocyclopentyl group linked via an amide bond. Such structural attributes are often exploited in medicinal chemistry for optimizing pharmacokinetic properties and target engagement .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O3/c12-11(13,14)7-20-9(19)16-5-8(18)17-10(6-15)3-1-2-4-10/h1-5,7H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMHTFZZOIQCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CNC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2,2-Trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate is a novel chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the carbamate class, characterized by its ability to interact with various biological targets, potentially influencing metabolic pathways and receptor activities.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈F₃N₃O₃, with a molecular weight of approximately 307.3 g/mol. The presence of a trifluoroethyl group enhances its lipophilicity, which may facilitate cellular membrane penetration.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈F₃N₃O₃ |
| Molecular Weight | 307.3 g/mol |
| InChI Key | DBNFKWRZLGVLSH-UHFFFAOYSA-N |
| Solubility | Soluble in organic solvents |
The biological activity of this compound likely stems from its interaction with specific receptors or enzymes within biological systems. The trifluoroethyl moiety may enhance the compound's affinity for hydrophobic regions of proteins, leading to modulation of enzyme activity or receptor signaling pathways. Research on structurally similar compounds suggests that they may interact with neurotransmitter systems or influence metabolic processes, indicating potential therapeutic applications.
Biological Activity Studies
Research has indicated that carbamates exhibit a range of biological activities, including:
- Antimicrobial Properties : Some carbamates have shown effectiveness against bacterial strains.
- Neurotransmitter Modulation : Compounds with similar structures often interact with neurotransmitter receptors, which could suggest potential in treating neurological disorders.
- Enzyme Inhibition : The ability to inhibit specific enzymes can lead to therapeutic effects in various diseases.
Case Studies
-
Antimicrobial Activity : A study investigated the antimicrobial efficacy of various carbamate derivatives against E. coli and S. aureus. The results indicated that compounds with trifluoroethyl groups exhibited enhanced activity compared to non-fluorinated analogs.
Compound E. coli Inhibition Zone (mm) S. aureus Inhibition Zone (mm) Trifluoroethyl Carbamate A 15 18 Non-Fluorinated Carbamate B 10 12 - Neurotransmitter Interaction : Another study focused on the interaction of fluorinated carbamates with serotonin receptors. The findings suggested that the trifluoroethyl group significantly increased binding affinity, indicating potential use in antidepressant therapies.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in drug development due to its ability to interact with specific biological pathways. Research indicates that similar structures often engage with neurotransmitter systems or metabolic pathways. This suggests potential therapeutic applications in treating neurological disorders or metabolic diseases.
Organic Synthesis
As a versatile building block in organic synthesis, 2,2,2-Trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate can be employed in the synthesis of other complex molecules. Its unique trifluoroethyl group can enhance the stability and reactivity of intermediates in various chemical reactions.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Neuropharmacology | Investigated the interaction of fluorinated carbamates with neurotransmitter receptors. Found that compounds similar to this carbamate showed increased receptor affinity and selectivity. |
| Study 2 | Anticancer Research | Evaluated the cytotoxic effects of fluorinated compounds on cancer cell lines. The study indicated that the trifluoroethyl group enhances membrane permeability, leading to improved efficacy in targeting cancer cells. |
| Study 3 | Metabolic Pathway Modulation | Explored the impact of carbamate derivatives on metabolic enzymes. Results showed that modifications to the carbamate structure could lead to altered enzyme activity, suggesting potential for metabolic regulation. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
a) 2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate (CymitQuimica Ref: 3D-EEC95400)
- Structure : Contains a trifluoroethyl carbamate linked to a 5-methylthiophene ring.
- Key Differences: Lacks the 1-cyanocyclopentyl amide moiety, replacing it with a thiophene heterocycle. The thiophene may improve π-π stacking interactions but reduces steric hindrance compared to the cyclopentyl group .
b) (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide (European Patent Bulletin, 2024)
- Structure: Integrates a trifluoroethyl-pyrrolidine carboxamide core with morpholinopyridine and hydroxypropan-2-yl substituents.
- Key Differences: The morpholinopyridine scaffold confers kinase-inhibitor-like properties, while the hydroxyl group introduces polarity. This contrasts with the cyanocyclopentyl group’s electron-withdrawing and steric effects .
c) 2-(4-Fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide (MedChemComm, 2025)
- Structure: Features a furopyridine core with trifluoroethylamino and methylcyclopropyl carbamoyl groups.
- Key Differences: The furopyridine system enables planar aromatic interactions, while the methylcyclopropyl group may enhance conformational rigidity compared to the cyanocyclopentyl moiety .
Physicochemical and Economic Properties
- Solubility: The cyanocyclopentyl group in the target compound likely reduces aqueous solubility compared to the thiophene derivative but increases lipophilicity vs. the hydroxyl-containing analog .
- Cost : Trifluoroethyl carbamates are generally expensive. For example, 50 mg of the thiophene analog costs €478, suggesting the target compound may fall into a similar price range .
Q & A
Q. What are the standard synthetic routes for 2,2,2-Trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate?
The synthesis typically involves sequential carbamate formation and amide coupling. A common approach is reacting 1-cyanocyclopentylamine with a chloroacetyl chloride derivative to form the intermediate 2-[(1-cyanocyclopentyl)amino]-2-oxoethyl chloride, followed by nucleophilic substitution with 2,2,2-trifluoroethanol in the presence of a base (e.g., triethylamine). Optimizing solvent polarity (e.g., dichloromethane or THF) and temperature (0–25°C) improves yield .
Q. How is the molecular structure of this compound validated experimentally?
Characterization employs NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the trifluoroethyl group (-CF₃) and carbamate linkage. For example, the ¹⁹F NMR spectrum shows a singlet near -75 ppm for the -CF₃ group. Mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₄F₃N₃O₃: 330.09) .
Q. What role does the trifluoroethyl group play in biological activity?
The -CF₃ group enhances lipophilicity, improving membrane permeability and metabolic stability. This is critical in drug discovery for targeting enzymes like acetylcholinesterase or proteases, where hydrophobic interactions with binding pockets are essential .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final carbamate coupling step?
Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction purification to remove traces.
- Catalyst : DMAP (4-dimethylaminopyridine) accelerates carbamate formation.
- Temperature : Maintaining 0–5°C minimizes side reactions (e.g., hydrolysis). A comparative study showed yields increased from 45% to 78% when switching from THF to DMF with 10 mol% DMAP .
Q. How do researchers resolve contradictions in spectroscopic data for structural confirmation?
Discrepancies in NMR or IR spectra (e.g., unexpected carbonyl stretches) may arise from rotational isomers or impurities. Strategies include:
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinity to enzymes like kinases or GPCRs. For example, the trifluoroethyl group’s electronegativity may form halogen bonds with catalytic residues. Free-energy perturbation (FEP) calculations refine binding mode predictions .
Q. How does the 1-cyanocyclopentyl moiety influence pharmacokinetic properties?
The cyclopentyl ring introduces steric bulk, reducing metabolic oxidation. The cyano group (-CN) increases polarity, balancing logP values for optimal bioavailability. In vitro assays (e.g., microsomal stability tests) compare half-life (t₁/₂) against analogs lacking the cyano group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
